2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)-2-oxoacetamide
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Description
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C18H17ClN4O4 and its molecular weight is 388.81. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that piperazine derivatives, which this compound is a part of, are found in biologically active compounds for a variety of disease states . These include antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
Piperazine derivatives are known to positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound may interact with its targets to alter their function, leading to changes in the biological system.
Biochemical Pathways
Given the wide range of applications for piperazine derivatives , it can be inferred that the compound may affect multiple biochemical pathways, leading to various downstream effects.
Pharmacokinetics
Piperazine derivatives are known to positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound may have favorable ADME properties that contribute to its bioavailability.
Result of Action
Piperazine derivatives are known to be used in a variety of disease states , suggesting that the compound may have diverse effects at the molecular and cellular level.
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O4/c19-13-3-1-5-15(11-13)21-7-9-22(10-8-21)18(25)17(24)20-14-4-2-6-16(12-14)23(26)27/h1-6,11-12H,7-10H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPNONZGEZJDGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.